molecular formula C10H9ClO2 B3340489 4-Chloro-7-hydroxy-3-methylindan-1-one CAS No. 6625-07-6

4-Chloro-7-hydroxy-3-methylindan-1-one

Cat. No. B3340489
CAS RN: 6625-07-6
M. Wt: 196.63 g/mol
InChI Key: PPSMMWMVIIYEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-hydroxy-3-methylindan-1-one is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 . It is used for research purposes .


Physical And Chemical Properties Analysis

4-Chloro-7-hydroxy-3-methylindan-1-one is a solid substance that should be stored at room temperature . It has a predicted melting point of 106.67°C and a predicted boiling point of approximately 309.1°C at 760 mmHg . The density is predicted to be approximately 1.4 g/cm³, and the refractive index is predicted to be 1.61 at 20°C .

Scientific Research Applications

  • Polymer Synthesis and Metal Ion Chelation :

    • Research by Hallensleben and Mödler (1998) focused on synthesizing polymers based on hydroxyindanone derivatives, including 4-chloro-7-hydroxy-3-methylindan-1-one. They investigated the monomers' complexing behavior and polymerization via free radical processes. These polymers exhibited selectivity towards metal ions, demonstrating potential in metal ion chelation and separation technologies (Hallensleben & Mödler, 1998).
  • Synthesis of Indane Derivatives :

    • A study by Ashraf, Jackson, and Rash (1975) described the synthesis of 4-chloro-3-methylindan-1-one through the reaction of chlorobenzene with crotonic acid under Friedel-Crafts conditions. This process contributes to the broader field of organic synthesis, particularly in generating indane derivatives, which have applications in pharmaceuticals and materials science (Ashraf, Jackson, & Rash, 1975).
  • Stability and Reactivity of Hydroxy-1-aminoindans :

    • The stability and reactivity of hydroxy-1-aminoindans, including 4-chloro-7-hydroxy-3-methylindan-1-one, were studied by Herzig et al. (2006). Their research highlighted the chemical stability of these compounds and their potential for producing reactive intermediates, which could be valuable in synthetic organic chemistry and drug development (Herzig et al., 2006).
  • Photochemical Reactions in Organic Synthesis :

    • Plíštil et al. (2006) explored the photochemistry of related compounds, leading to the formation of indanone derivatives, including structures similar to 4-chloro-7-hydroxy-3-methylindan-1-one. These findings are significant in the context of developing new photochemical methods for organic synthesis (Plíštil et al., 2006).

properties

IUPAC Name

4-chloro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSMMWMVIIYEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=CC(=C12)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288038
Record name 4-chloro-7-hydroxy-3-methylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-hydroxy-3-methylindan-1-one

CAS RN

6625-07-6
Record name NSC53878
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-7-hydroxy-3-methylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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